molecular formula C12H10ClNO3 B13636467 Methyl 2-chloro-6-methoxyquinoline-3-carboxylate

Methyl 2-chloro-6-methoxyquinoline-3-carboxylate

Cat. No.: B13636467
M. Wt: 251.66 g/mol
InChI Key: ORKTWQQEODVEIT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methoxyquinoline-3-carboxylate is a quinoline derivative with the molecular formula C12H10ClNO3 Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-6-methoxyquinoline-3-carboxylate typically involves the reaction of 2-chloro-6-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-6-methoxyquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carboxylic acid
  • 6-Methoxyquinoline-3-carboxylic acid
  • Methyl 2-chloroquinoline-3-carboxylate

Uniqueness

Methyl 2-chloro-6-methoxyquinoline-3-carboxylate is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

methyl 2-chloro-6-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-16-8-3-4-10-7(5-8)6-9(11(13)14-10)12(15)17-2/h3-6H,1-2H3

InChI Key

ORKTWQQEODVEIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)OC

Origin of Product

United States

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